1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone
Overview
Description
1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone is a chemical compound characterized by the presence of a bromo-substituted pyrazole ring attached to a phenyl ethanone moiety.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Similar compounds have shown potent antipromastigote activity , suggesting that 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone typically involves the formation of the pyrazole ring followed by its attachment to the phenyl ethanone structure. One common method includes the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of palladium-catalyzed coupling reactions, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like bromine or other oxidizing agents can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles .
Scientific Research Applications
1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine: The compound is used in the development of pharmaceutical agents, including inhibitors and other biologically active molecules.
Industry: It is utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
- 4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde
- 4-Bromo-1-(4-chlorophenyl)pyrazole
- 3-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde
Uniqueness: 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(4-bromopyrazol-1-yl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8(15)9-2-4-11(5-3-9)14-7-10(12)6-13-14/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTMWYLPTNOOAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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